Phosphorothioic acid, O,O-diethyl O-2-pyridinyl ester
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Overview
Description
Phosphorothioic acid, O,O-diethyl O-2-pyridinyl ester is an organophosphorus compound known for its diverse applications in various fields. This compound is characterized by the presence of a phosphorothioate group, which imparts unique chemical properties. It is widely used in agriculture, industry, and scientific research due to its reactivity and effectiveness.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phosphorothioic acid, O,O-diethyl O-2-pyridinyl ester typically involves the reaction of diethyl phosphorochloridothioate with 2-pyridinol. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
(C2H5O)2P(S)Cl+C5H4NOH→(C2H5O)2P(S)OC5H4N+HCl
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as distillation or recrystallization to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
Phosphorothioic acid, O,O-diethyl O-2-pyridinyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphorothioate oxides.
Hydrolysis: In the presence of water, it can hydrolyze to form phosphoric acid derivatives.
Substitution: The ester group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Phosphorothioate oxides.
Hydrolysis: Phosphoric acid derivatives.
Substitution: Various substituted phosphorothioates.
Scientific Research Applications
Phosphorothioic acid, O,O-diethyl O-2-pyridinyl ester has numerous applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: Employed in studies involving enzyme inhibition and as a model compound for studying phosphorothioate biochemistry.
Medicine: Investigated for its potential use in drug development, particularly in designing enzyme inhibitors.
Industry: Utilized in the production of pesticides and other agrochemicals due to its effectiveness in pest control.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of enzymes that contain active sites susceptible to phosphorylation. The phosphorothioate group interacts with the enzyme’s active site, leading to the formation of a covalent bond and subsequent inhibition of enzyme activity. This mechanism is particularly relevant in the context of its use as a pesticide, where it targets specific enzymes in pests.
Comparison with Similar Compounds
Similar Compounds
Chlorpyrifos: Phosphorothioic acid, O,O-diethyl O-(3,5,6-trichloro-2-pyridinyl) ester.
Pyridafenthion: Phosphorothioic acid, O,O-diethyl ester, O-ester with 6-hydroxy-2-phenyl-3(2H)pyridazinone.
Etrimfos: Phosphorothioic acid, O,O-dimethyl O-(6-ethoxy-2-ethyl-4-pyrimidinyl) ester.
Uniqueness
Phosphorothioic acid, O,O-diethyl O-2-pyridinyl ester is unique due to its specific ester group, which imparts distinct chemical properties and reactivity. Its effectiveness as a pesticide and its role in enzyme inhibition make it a valuable compound in various applications.
Properties
CAS No. |
32194-23-3 |
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Molecular Formula |
C9H14NO3PS |
Molecular Weight |
247.25 g/mol |
IUPAC Name |
diethoxy-pyridin-2-yloxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C9H14NO3PS/c1-3-11-14(15,12-4-2)13-9-7-5-6-8-10-9/h5-8H,3-4H2,1-2H3 |
InChI Key |
WJNSNWKHOLUBME-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=S)(OCC)OC1=CC=CC=N1 |
Origin of Product |
United States |
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